molecular formula C14H9ClN2OS B2981922 (Z)-N-(2-Chlorophenyl)-2-cyano-3-thiophen-2-ylprop-2-enamide CAS No. 463355-21-7

(Z)-N-(2-Chlorophenyl)-2-cyano-3-thiophen-2-ylprop-2-enamide

Cat. No.: B2981922
CAS No.: 463355-21-7
M. Wt: 288.75
InChI Key: ZEQSCNOFFLSFAK-UHFFFAOYSA-N
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Description

(Z)-N-(2-Chlorophenyl)-2-cyano-3-thiophen-2-ylprop-2-enamide is an organic compound that features a chlorophenyl group, a cyano group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(2-Chlorophenyl)-2-cyano-3-thiophen-2-ylprop-2-enamide typically involves the reaction of 2-chlorobenzonitrile with thiophene-2-carbaldehyde in the presence of a base. The reaction proceeds through a Knoevenagel condensation, forming the desired product under mild conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like piperidine or pyridine to facilitate the condensation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(2-Chlorophenyl)-2-cyano-3-thiophen-2-ylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(2-Chlorophenyl)-2-cyano-3-thiophen-2-ylprop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study the interactions of chlorophenyl and thiophene-containing molecules with biological systems. It may serve as a model compound for understanding the behavior of similar structures in biological environments.

Medicine

In medicinal chemistry, this compound is investigated for its potential pharmacological properties. Its structural features make it a candidate for the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as electronic or optical materials.

Mechanism of Action

The mechanism of action of (Z)-N-(2-Chlorophenyl)-2-cyano-3-thiophen-2-ylprop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The chlorophenyl group and the cyano group can interact with active sites of enzymes, potentially inhibiting their activity. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-N-(2-Bromophenyl)-2-cyano-3-thiophen-2-ylprop-2-enamide
  • (Z)-N-(2-Fluorophenyl)-2-cyano-3-thiophen-2-ylprop-2-enamide
  • (Z)-N-(2-Methylphenyl)-2-cyano-3-thiophen-2-ylprop-2-enamide

Uniqueness

(Z)-N-(2-Chlorophenyl)-2-cyano-3-thiophen-2-ylprop-2-enamide is unique due to the presence of the chlorine atom in the phenyl ring, which can significantly influence its reactivity and interactions with other molecules. The combination of the cyano group and the thiophene ring also contributes to its distinct chemical and physical properties.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(Z)-N-(2-chlorophenyl)-2-cyano-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2OS/c15-12-5-1-2-6-13(12)17-14(18)10(9-16)8-11-4-3-7-19-11/h1-8H,(H,17,18)/b10-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEQSCNOFFLSFAK-NTMALXAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C(=CC2=CC=CS2)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)NC(=O)/C(=C\C2=CC=CS2)/C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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